

An In-depth Technical Guide to 6-aminoquinoxaline-2,3(1H,4H)-dione

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Compound of Interest

Compound Name: 6-aminoquinoxaline-2,3(1H,4H)-dione

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **6-aminoquinoxaline-2,3(1H,4H)-dione** is a heterocyclic organic compound belonging to the quinoxaline class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Quinoxaline-2,3-dione derivatives are notably recognized as antagonists of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of **6-aminoquinoxaline-2,3(1H,4H)-dione**, serving as a foundational resource for researchers in neuroscience and drug development.

Molecular Structure and Physicochemical Properties

6-aminoquinoxaline-2,3(1H,4H)-dione features a bicyclic system where a benzene ring is fused to a pyrazine ring, which is substituted with two keto groups and an amino group. The tautomeric nature of the dione structure allows for the existence of enol forms, though the dione form is prevalent.

Caption: 2D Molecular Structure of **6-aminoquinoxaline-2,3(1H,4H)-dione**.

Physicochemical Data

Quantitative physicochemical properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₂	PubChem[1][2]
Molecular Weight	177.16 g/mol	PubChem[1]
Monoisotopic Mass	177.053826475 Da	PubChem[1]
XLogP3	-0.5	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Topological Polar Surface Area	84.2 Å ²	PubChem[1]
Formal Charge	0	PubChem[1]

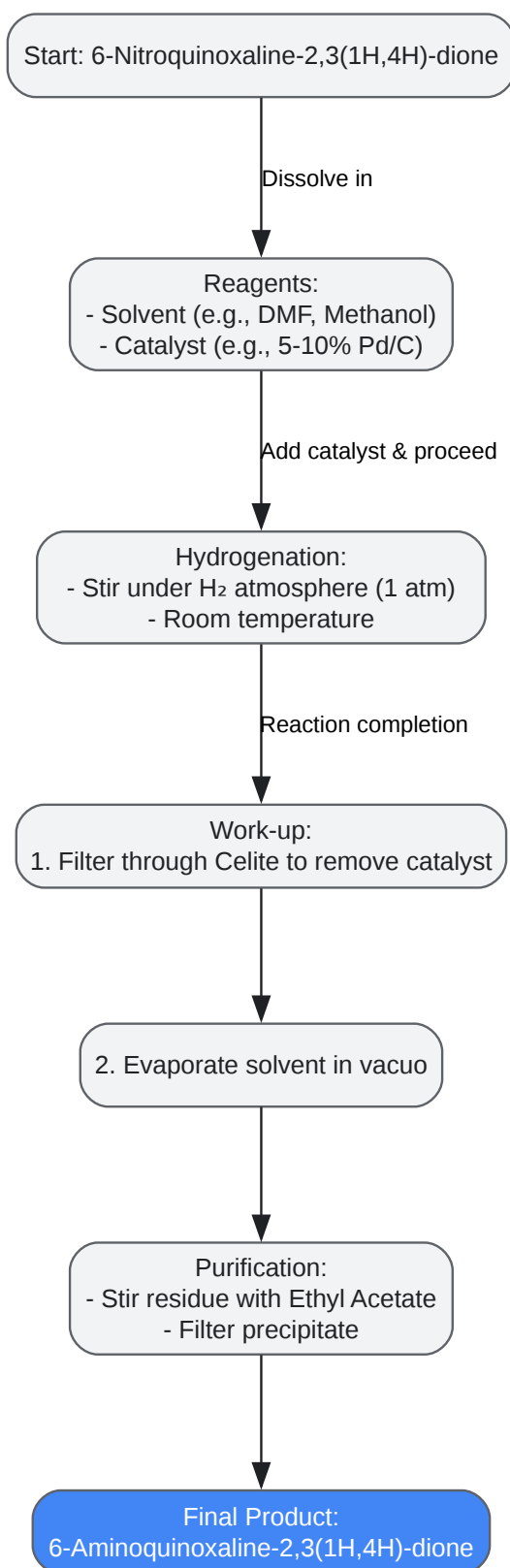
Chemical Identifiers

Consistent identification is paramount in scientific research. The following identifiers are associated with **6-aminoquinoxaline-2,3(1H,4H)-dione**.

Identifier Type	Value	Source
IUPAC Name	6-amino-1,4-dihydroquinoxaline-2,3-dione	PubChem[1]
CAS Number	6973-93-9	PubChem[1]
PubChem CID	96030	PubChem[1]
SMILES	<chem>C1=CC2=C(C=C1N)NC(=O)C(=O)N2</chem>	PubChem[1]
InChI Key	DNCKPMPEGDANJK-UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

The synthesis of quinoxaline-2,3-diones typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For **6-aminoquinoxaline-2,3(1H,4H)-dione**, a common and effective strategy is the reduction of its nitro-substituted precursor, 6-nitroquinoxaline-2,3(1H,4H)-dione.



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Caption: General workflow for the synthesis of **6-aminoquinoxaline-2,3(1H,4H)-dione**.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from a similar synthesis of a methylated analog.^[4]

- **Dissolution:** Dissolve 1 equivalent of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione in a suitable solvent such as dimethylformamide (DMF) or methanol.
- **Catalyst Addition:** Add a catalytic amount (e.g., 10-20% by weight) of 5% or 10% Palladium on carbon (Pd/C) to the solution.
- **Hydrogenation:** Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure and room temperature.
- **Monitoring:** Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.
- **Filtration:** Upon completion, carefully filter the reaction mixture through a pad of Celite or a similar filtration aid to remove the palladium catalyst.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent.
- **Purification:** Treat the resulting residue with a solvent in which the product is poorly soluble, such as ethyl acetate, and stir.
- **Isolation:** Collect the resulting precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry to yield the final product.

Experimental Protocol: Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) are used to confirm the molecular structure.

Expected ^1H NMR signals would include distinct aromatic protons and broad singlets for the amine (NH_2) and amide (NH) protons.[4][5]

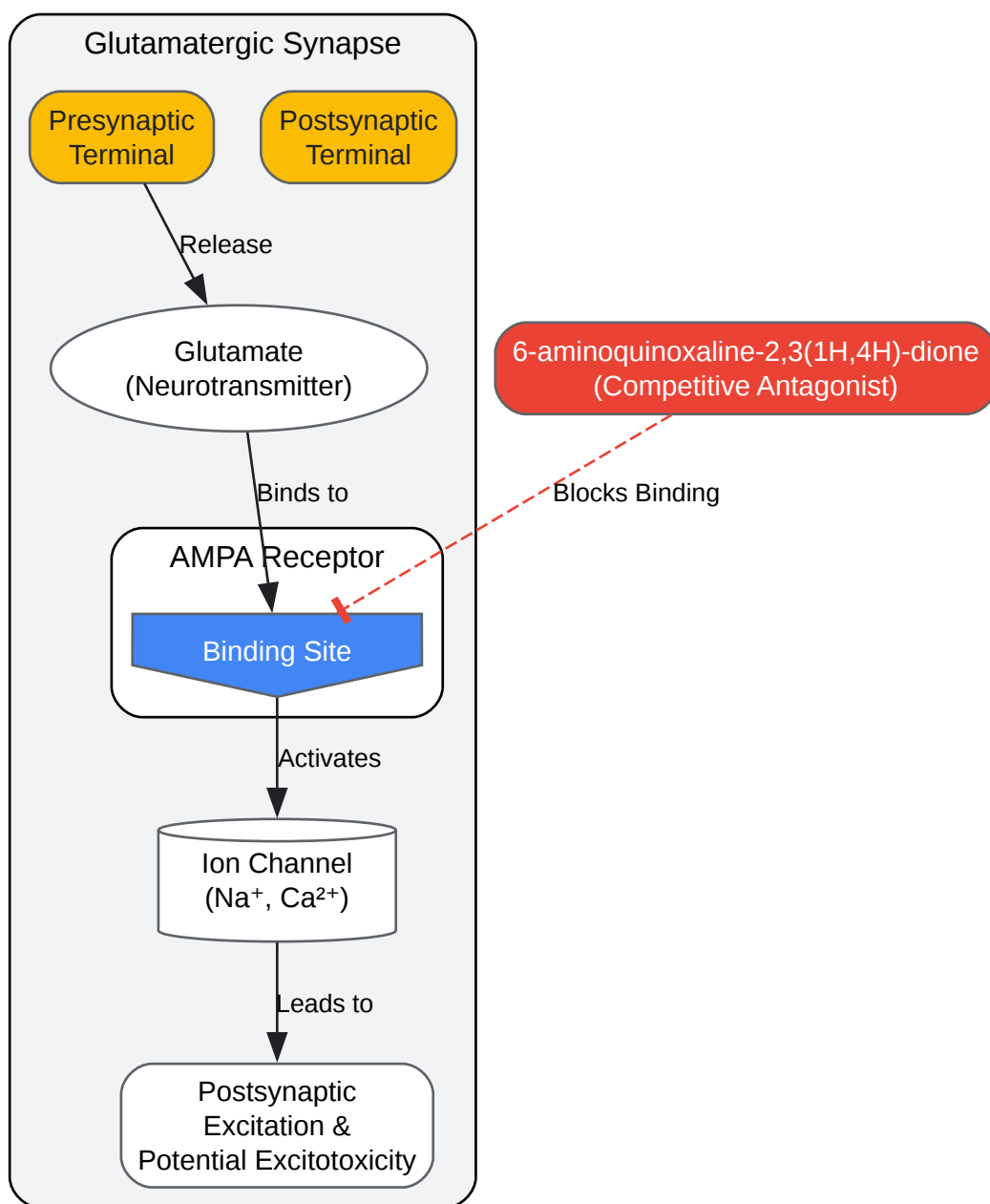
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. Expected peaks would include N-H stretching for the amine and amide groups, and strong C=O stretching for the dione carbonyls.[5]
- Melting Point: The melting point is determined as an indicator of purity. A sharp melting range is characteristic of a pure compound.

Biological Activity and Mechanism of Action

The quinoxaline-2,3-dione core is a well-established pharmacophore for competitive antagonism of ionotropic glutamate receptors, particularly the AMPA and kainate receptors.[7][8] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).

Primary Mechanism: AMPA Receptor Antagonism

Overactivation of AMPA receptors leads to excessive calcium influx and is implicated in excitotoxic neuronal damage associated with various neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[6] Antagonists like **6-aminoquinoxaline-2,3(1H,4H)-dione** can block this pathway, offering a potential therapeutic strategy.



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Caption: Mechanism of competitive antagonism at the AMPA receptor.

Biological Activity of Related Compounds

While specific IC₅₀ values for the title compound are not readily available in the cited literature, data for structurally similar and widely studied quinoxaline-2,3-diones provide context for its expected potency.

Compound	Target Receptor	IC ₅₀ Value	Source
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)	AMPA Receptor	400 nM	Wikipedia[8]
Kainate Receptor	4 µM	Wikipedia[8]	
PNQX	AMPA Receptor	0.063 µM	ACS Publications[9] [10]
Glycine (NMDA) Receptor	0.37 µM	ACS Publications[9] [10]	

Other Potential Biological Activities

- **Neuroprotection:** Beyond AMPA antagonism, various 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects in cellular models of Parkinson's disease, suggesting they may counteract mechanisms contributing to dopaminergic cell death.[11][12]
- **Anticonvulsant Activity:** As a consequence of blocking excitatory neurotransmission, many AMPA antagonists show protective effects in seizure models.[7][13]
- **Antimicrobial and Anticancer Activity:** The broader quinoxaline class of compounds has been investigated for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[14][15][16]

Safety and Handling

Based on aggregated GHS information, **6-aminoquinoxaline-2,3(1H,4H)-dione** is classified with the following hazards:

- H317: May cause an allergic skin reaction.[1]
- H411: Toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a

lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation. Avoid release to the environment.[1]

Conclusion

6-aminoquinoxaline-2,3(1H,4H)-dione is a molecule of significant interest built upon the versatile quinoxaline-2,3-dione scaffold. Its primary mechanism of action is understood to be the competitive antagonism of AMPA receptors, a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. The straightforward synthesis from its nitro precursor makes it an accessible compound for further investigation. Future research may focus on elucidating its specific binding kinetics, exploring its potential in neuroprotective therapies, and developing analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational document to aid researchers and drug developers in these endeavors.

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